

# Molecular Structure and Spectroscopic Correlation

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## Compound of Interest

Compound Name: *Propyl propionate*

Cat. No.: *B091320*

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**Propyl propionate** is an ester with distinct proton and carbon environments that are readily distinguishable by NMR spectroscopy. Its functional groups and fragmentation patterns are identifiable through IR spectroscopy and Mass Spectrometry, respectively.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[1] For a liquid sample like **propyl propionate**, analysis is typically conducted by dissolving the compound in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), which is NMR-inactive in  $^1\text{H}$  NMR, and contains a reference standard like tetramethylsilane (TMS).[2]

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum provides information about the number of different types of protons, their electronic environment, and the connectivity to neighboring protons.

Chemical Shift ( $\delta$ ) ppm	Integration	Multiplicity	Assignment
~4.00	2H	Triplet (t)	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~2.28	2H	Quartet (q)	-CO-CH <sub>2</sub> -CH <sub>3</sub>
~1.65	2H	Sextet	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~1.14	3H	Triplet (t)	-CO-CH <sub>2</sub> -CH <sub>3</sub>
~0.92	3H	Triplet (t)	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

Note: Data sourced from SpectraBase and ChemicalBook.[\[3\]](#)[\[4\]](#)[\[5\]](#) Actual chemical shifts may vary slightly depending on the solvent and instrument.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum, typically proton-decoupled, reveals the number of unique carbon environments in the molecule.[\[6\]](#)[\[7\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
~174.6	C=O
~66.2	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~27.6	-CO-CH <sub>2</sub> -CH <sub>3</sub>
~22.0	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~10.4	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~9.1	-CO-CH <sub>2</sub> -CH <sub>3</sub>

Note: Data sourced from SpectraBase and ChemicalBook.[\[8\]](#)[\[9\]](#)

## NMR Experimental Protocol

Sample Preparation:

- Dissolve approximately 10-20 mg of the **propyl propionate** sample in 0.6-0.8 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm for reference.[\[2\]](#)
- Transfer the solution to a 5 mm NMR tube.

#### Data Acquisition ( $^1\text{H}$ NMR):

- The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
- A standard single-pulse experiment is run. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- The Free Induction Decay (FID) is processed using a Fourier transform.

#### Data Acquisition ( $^{13}\text{C}$ NMR):

- A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.[\[6\]](#)
- A longer relaxation delay (e.g., 1-2 seconds) is often employed compared to  $^1\text{H}$  NMR to ensure proper relaxation of the carbon nuclei.[\[6\]](#)
- Due to the low natural abundance of  $^{13}\text{C}$  (1.1%), a larger number of scans is required to obtain a spectrum with an adequate signal-to-noise ratio.[\[7\]](#)

The logical relationship for assigning the structure based on NMR data is visualized below.

#### NMR Spectral Assignment for **Propyl Propionate**.

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.[\[10\]](#)

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group Assignment
~2965-2870	C-H Stretch	Alkyl (sp <sup>3</sup> C-H)
~1740	C=O Stretch	Ester Carbonyl
~1180	C-O Stretch	Ester (C-O-C)

Note: Data sourced from NIST WebBook and ChemicalBook.[\[11\]](#)[\[12\]](#)[\[13\]](#)

## IR Experimental Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a common and simple method for liquid samples that requires minimal preparation.[\[10\]](#)[\[14\]](#)

- **Background Scan:** An initial IR spectrum of the clean, empty ATR crystal is recorded as the background. This is subtracted from the sample spectrum to remove interference from the atmosphere (e.g., CO<sub>2</sub>, H<sub>2</sub>O).[\[10\]](#)
- **Sample Application:** A small drop of neat **propyl propionate** is placed directly onto the surface of the ATR crystal.
- **Data Acquisition:** The IR spectrum of the sample is recorded. The instrument measures the absorbance of the evanescent wave that penetrates the sample.[\[10\]](#)
- **Cleaning:** After analysis, the crystal is carefully cleaned with a suitable solvent (e.g., isopropanol) and dried.[\[15\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **propyl propionate** (molar mass 116.16 g/mol), Electron Ionization (EI) is a common technique.

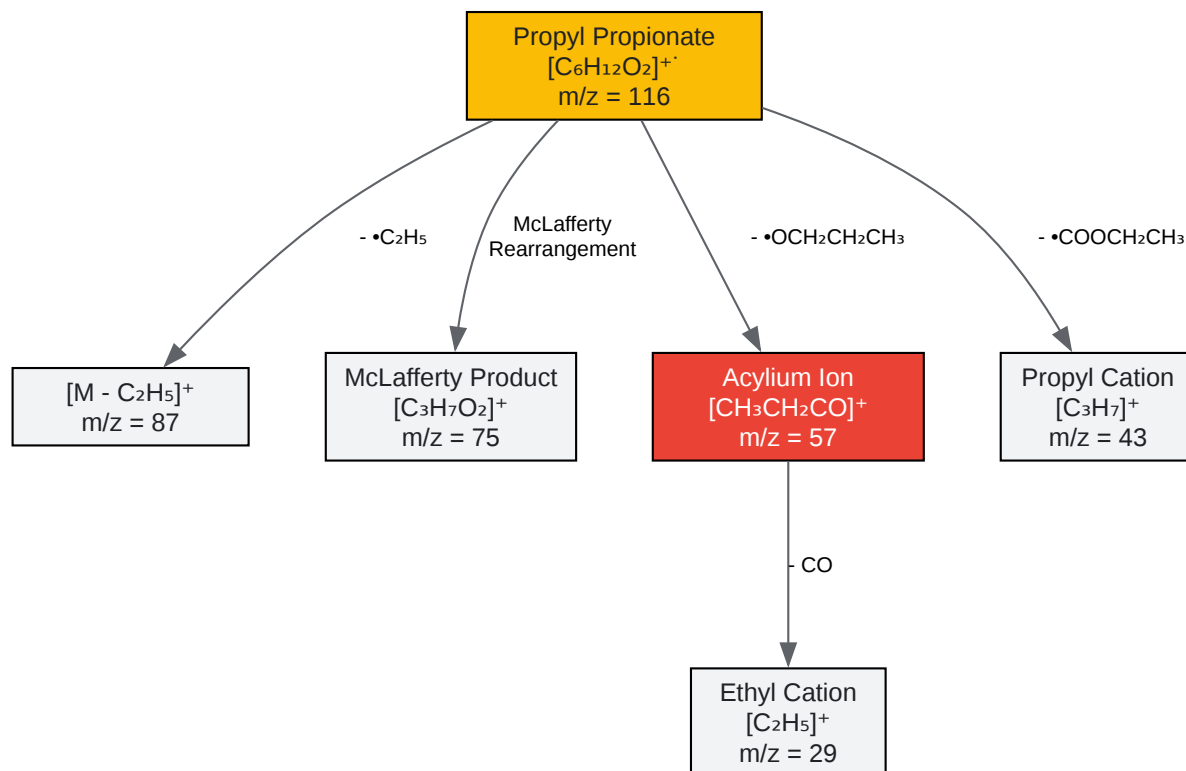
m/z (Mass/Charge)	Proposed Fragment	Identity
116	$[\text{C}_6\text{H}_{12}\text{O}_2]^+$	Molecular Ion ( $\text{M}^{+\cdot}$ )
87	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of ethyl radical
75	$[\text{CH}_3\text{CH}_2\text{COO H}_2]^+$	McLafferty Rearrangement product
57	$[\text{CH}_3\text{CH}_2\text{CO}]^+$	Acylium ion
43	$[\text{CH}_3\text{CH}_2\text{CH}_2]^+$	Propyl cation
29	$[\text{CH}_3\text{CH}_2]^+$	Ethyl cation

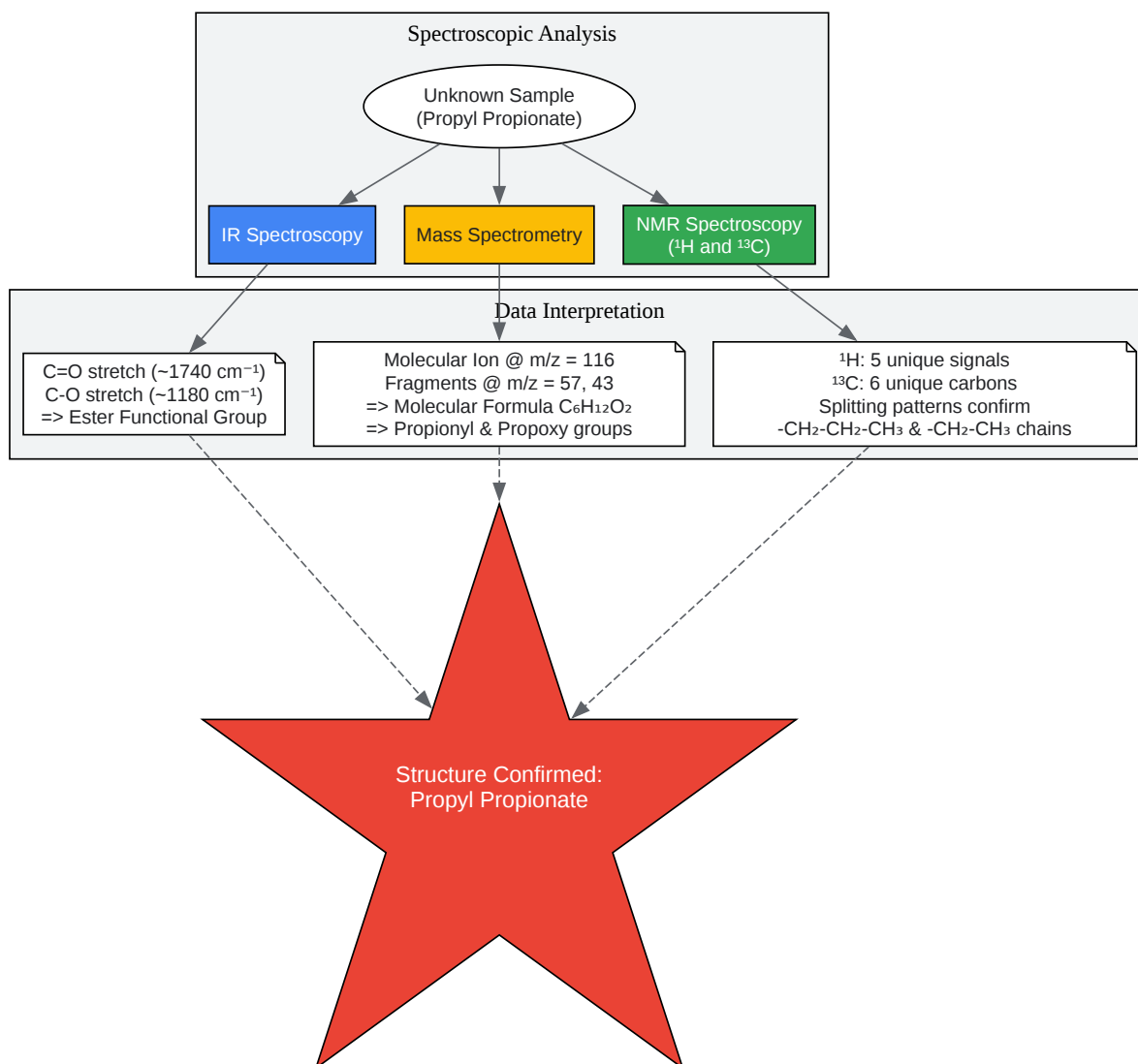
Note: Fragmentation data interpreted from typical ester fragmentation patterns and data from NIST.[\[12\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

## MS Experimental Protocol (Electron Ionization)

- **Sample Introduction:** A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet, where it is vaporized.
- **Ionization:** In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule, forming a radical cation known as the molecular ion ( $\text{M}^{+\cdot}$ ).[\[20\]](#)
- **Fragmentation:** The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged ions (fragment ions) and neutral radicals.
- **Analysis:** The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[\[21\]](#)
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

The fragmentation pathway is a key logical relationship in interpreting mass spectra.





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